![molecular formula C19H24FN3O2 B2599920 N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide CAS No. 2108152-55-0](/img/structure/B2599920.png)
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide, also known as CPP-109, is a chemical compound that has been studied extensively for its potential therapeutic effects. It is a derivative of the drug modafinil and has been shown to have promising results in the treatment of various neurological and psychiatric conditions. In
Mechanism Of Action
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to increase the expression of genes involved in synaptic plasticity and neuroplasticity, which may underlie its therapeutic effects in addiction and other neurological and psychiatric conditions. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, GABA, and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increased expression of genes involved in synaptic plasticity and neuroplasticity, modulation of neurotransmitter systems, and neuroprotective effects. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in conditions such as traumatic brain injury and stroke.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for lab experiments is its high potency and specificity as an HDAC inhibitor. This allows for precise manipulation of gene expression and may facilitate the study of various neurological and psychiatric conditions. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to be relatively safe and well-tolerated in clinical trials, which may make it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for lab experiments is its relatively short half-life, which may require frequent dosing in animal models or cell culture experiments. Additionally, the effects of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Future Directions
There are a number of promising future directions for research on N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide. One area of interest is the potential use of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide in combination with other drugs or therapies for the treatment of addiction and other neurological and psychiatric conditions. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide and to identify potential biomarkers of treatment response. Finally, the development of more potent and selective HDAC inhibitors may lead to the discovery of new therapeutic agents for a range of neurological and psychiatric conditions.
Synthesis Methods
The synthesis of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide involves the reaction of 1-cyanocyclohexane with 4-fluoro-2-nitrobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the desired product. This method has been optimized for high yield and purity and has been used extensively in the production of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for research purposes.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of addiction and other neurological and psychiatric conditions. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and clinical trials have demonstrated its efficacy in reducing cocaine and alcohol use in humans. N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders, as well as for its neuroprotective effects in conditions such as traumatic brain injury and stroke.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-6-4-14(5-7-15)17-10-16(24)11-23(17)12-18(25)22-19(13-21)8-2-1-3-9-19/h4-7,16-17,24H,1-3,8-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCXDPXLCQLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)
![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)
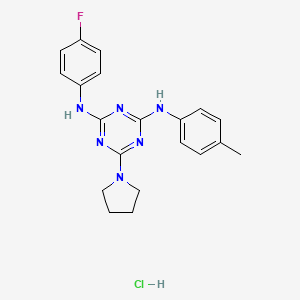

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
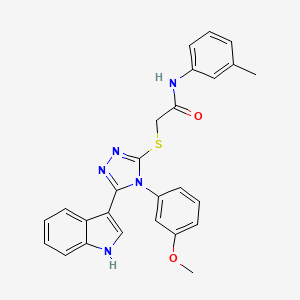
![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
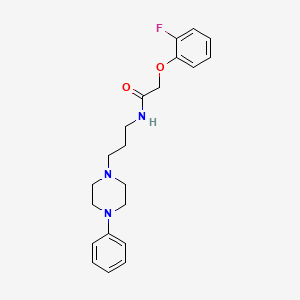
![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)
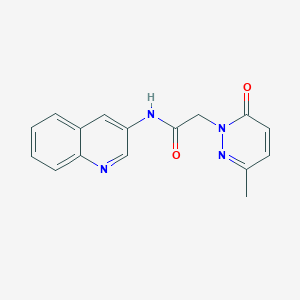
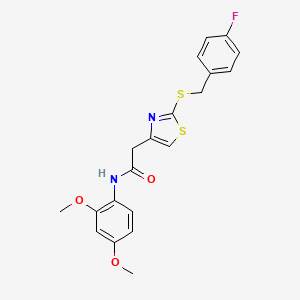
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)